molecular formula C9H13N3O2 B2740727 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea CAS No. 1602194-44-4

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea

Cat. No.: B2740727
CAS No.: 1602194-44-4
M. Wt: 195.222
InChI Key: IZTZGSYLJQFLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea is an organic compound with a unique structure that includes a methoxypyridine moiety and a methylurea group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea . These factors can include the physiological conditions of the body, the presence of other compounds, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with methyl isocyanate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea has several applications in scientific research:

Comparison with Similar Compounds

    6-Methoxypyridin-3-yl)methylamine: Shares the methoxypyridine moiety but lacks the methylurea group.

    N-[(6-Methoxypyridin-3-yl)methyl]-N-methylurea: Similar structure but with different substitution patterns.

    (6-Methoxypyridin-3-yl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Contains a piperidine ring instead of a methyl group.

Uniqueness: 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea is unique due to its combination of the methoxypyridine and methylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-10-9(13)12-6-7-3-4-8(14-2)11-5-7/h3-5H,6H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZGSYLJQFLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.